Product packaging for 2-tert-butylpyridine-N-oxide(Cat. No.:CAS No. 50548-35-1)

2-tert-butylpyridine-N-oxide

Cat. No.: B8574800
CAS No.: 50548-35-1
M. Wt: 151.21 g/mol
InChI Key: AZYDEORDVBOMRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-Butylpyridine-N-oxide is a chiral, heteroaromatic N-oxide of significant interest in scientific research, primarily serving as a versatile ligand and synthetic building block. This compound combines the unique properties of the N-oxide moiety—a powerful electron-pair donor capable of activating Lewis acids and coordinating to transition metals—with the steric influence of the tert-butyl group, making it a valuable component in the development of sophisticated catalysts . Heteroaromatic N-oxides like this one are pivotal in asymmetric catalysis, where they can function as key components in metal-catalyzed transformations. The N-oxide group dramatically alters the reactivity of the parent pyridine ring, activating it towards both nucleophilic and electrophilic reagents . Researchers utilize this compound and its derivatives in the synthesis of chiral catalysts for reactions such as allylations, where enantiomeric excess (ee) values up to 79% have been achieved, demonstrating its potential for inducing high stereoselectivity . Its application extends to material science, where related tert-butylpyridine additives are studied in the context of perovskite solar cells, although the N-oxide derivative itself presents a distinct reactivity profile . It is important for researchers to note that chiral oxazoline N-oxides can be sensitive to moisture and may decompose under certain conditions, such as during acidic extraction or column chromatography. Proper storage under neutral, anhydrous conditions is recommended to maintain stability . This product is intended for research purposes only and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO B8574800 2-tert-butylpyridine-N-oxide CAS No. 50548-35-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50548-35-1

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-tert-butyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C9H13NO/c1-9(2,3)8-6-4-5-7-10(8)11/h4-7H,1-3H3

InChI Key

AZYDEORDVBOMRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=[N+]1[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Tert Butylpyridine N Oxide and Its Functionalized Derivatives

Direct N-Oxidation Strategies for Pyridine (B92270) Precursors

Direct oxidation of the nitrogen atom in the pyridine ring is a common and straightforward approach to synthesize N-oxides. Various oxidizing agents and catalytic systems have been developed to achieve this transformation efficiently and selectively.

Peracid-Mediated Oxidation Routes and Optimization Parameters

Peracids are widely employed reagents for the N-oxidation of pyridines. The reaction involves the transfer of an oxygen atom from the peracid to the nitrogen atom of the pyridine ring. Common peracids used for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid. wikipedia.orgnih.govacs.orgnih.gov The choice of peracid and reaction conditions can be optimized to achieve high yields and purity of the desired N-oxide.

For instance, the oxidation of 2-tert-butylpyridine (B1266198) can be achieved using peracetic acid. One method describes the use of a 30% excess of peracetic acid at 50°C for 6 hours to achieve N-oxidation. Another example involves the oxidation of 4-tert-butylpyridine (B128874) with peracetic acid to produce 4-tert-butylpyridine-N-oxide, which can then be further functionalized. google.com The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time. Solvent choice is also a critical parameter, with chlorinated solvents like dichloromethane (B109758) or chloroform (B151607) being commonly used.

ParameterConditionCompound Synthesized
Oxidizing AgentPeracetic Acid (30% excess)2-tert-butylpyridine-N-oxide
Temperature50°CThis compound
Reaction Time6 hoursThis compound
Precursor4-tert-butylpyridine4-tert-butylpyridine-N-oxide

Application of Urea-Hydrogen Peroxide Adducts and Related Green Chemistry Approaches

In a push towards more environmentally friendly synthetic methods, the urea-hydrogen peroxide (UHP) adduct has emerged as a safe and stable alternative to anhydrous hydrogen peroxide for oxidation reactions. organic-chemistry.orggrafiati.com UHP is a solid, easily handled reagent that releases hydrogen peroxide in a controlled manner. It has been successfully used for the N-oxidation of various nitrogen heterocycles. organic-chemistry.org

For electron-deficient pyridines, the combination of UHP with an activating agent such as trifluoroacetic anhydride (B1165640) (TFAA) has been shown to be effective. researchgate.net This system generates a potent peracid in situ, enabling the oxidation of pyridines that are otherwise difficult to oxidize. The use of UHP aligns with the principles of green chemistry by reducing the hazards associated with traditional oxidizing agents. grafiati.comresearchgate.net

Reagent SystemSubstrate TypeAdvantage
Urea-Hydrogen Peroxide (UHP)General Nitrogen HeterocyclesSafe, stable solid oxidant
UHP / Trifluoroacetic AnhydrideElectron-Deficient PyridinesIn situ generation of potent peracid

Metal-Catalyzed Oxidation Systems for Enhanced Selectivity

Metal-catalyzed oxidation systems offer another avenue for the efficient N-oxidation of pyridines, often with enhanced selectivity and under milder conditions. Catalysts such as methyltrioxorhenium (MTO) have been shown to be effective for the oxidation of pyridines using hydrogen peroxide as the terminal oxidant. nih.gov

Other notable metal-based catalysts include vanadium-substituted polyoxometalates and titanium silicalite (TS-1). researchgate.net A vanadium-substituted polyoxometalate has been used as a recyclable catalyst for the oxidation of pyridines in water, offering a green and efficient process. researchgate.net Similarly, a continuous flow microreactor using TS-1 as a catalyst with hydrogen peroxide in methanol (B129727) has been developed for the synthesis of various pyridine N-oxides, demonstrating a safer and more efficient alternative to batch reactors. organic-chemistry.org

CatalystOxidantKey Feature
Methyltrioxorhenium (MTO)Hydrogen PeroxideEffective for pyridine oxidation
Vanadium-Substituted PolyoxometalateHydrogen PeroxideRecyclable catalyst, reaction in water
Titanium Silicalite (TS-1)Hydrogen PeroxideContinuous flow microreactor system

Indirect Synthetic Routes via Strategic Pyridine Functionalization

Indirect routes to this compound involve the initial functionalization of the pyridine ring, followed by the N-oxidation step. These methods provide access to a wider range of substituted derivatives.

Nucleophilic Alkylation Approaches for the 2-tert-Butyl Moiety

The introduction of the tert-butyl group at the 2-position of the pyridine ring can be achieved through nucleophilic alkylation. A common method involves the reaction of pyridine with an organolithium reagent such as tert-butyllithium. acs.org This reaction typically leads to the formation of 2-tert-butylpyridine, which can then be oxidized to the corresponding N-oxide. acs.org The reaction conditions, including solvent and temperature, are crucial for controlling the regioselectivity of the alkylation.

Alternatively, the alkylation can be performed on the pyridine N-oxide itself. The N-oxide group activates the 2- and 4-positions of the pyridine ring towards nucleophilic attack.

Halogenation and Reductive Functionalization of Pyridine N-oxide Intermediates

A powerful strategy for the synthesis of functionalized 2-tert-butylpyridines involves the halogenation of a pyridine N-oxide intermediate. For example, 4-tert-butylpyridine-N-oxide can be chlorinated at the 2-position using a reagent like phosphoryl chloride (POCl₃). This yields 4-tert-butyl-2-chloropyridine. The chlorine atom can then be removed via hydrogenolysis using a catalyst such as palladium on carbon (Pd/C) to afford 4-tert-butylpyridine, or it can be replaced by other functional groups through various cross-coupling reactions.

This halogenation-functionalization sequence offers a versatile approach to introduce a variety of substituents at specific positions on the pyridine ring. The initial N-oxidation facilitates the regioselective halogenation, which would be challenging to achieve on the parent pyridine directly. researchgate.net

Multi-Step Conversions from Ortho-Substituted Pyridine Precursors

The synthesis of this compound can be achieved through multi-step sequences starting from appropriately substituted pyridine precursors. A common strategy involves the introduction of the tert-butyl group, followed by N-oxidation.

One approach begins with the synthesis of 2-tert-butylpyridine. This can be accomplished by reacting pyridine with pivalic acid, silver nitrate, and ammonium (B1175870) in sulfuric acid, reportedly yielding up to 97% of 2-tert-butylpyridine. atamanchemicals.com Subsequent oxidation of the nitrogen atom in the pyridine ring leads to the desired this compound. The oxidation is a characteristic reaction of tertiary amines, and the nitrogen's lone pair of electrons, which is not part of the aromatic π-system, readily participates in this transformation. atamanchemicals.com

Another pathway involves the use of Grignard reagents. The sequential addition of a Grignard reagent to a pyridine N-oxide in tetrahydrofuran (B95107) (THF) at room temperature, followed by treatment with acetic anhydride at 120°C, can produce 2-substituted pyridines. nih.govorganic-chemistry.org To obtain the 2-substituted pyridine N-oxide intermediate, which is crucial for further functionalization, acetic anhydride can be replaced with dimethylformamide (DMF). nih.govorganic-chemistry.org This method allows for the synthesis of various 2-substituted and 2,6-disubstituted pyridines. nih.govorganic-chemistry.org

Furthermore, ortho-metallation of pyridine N-oxides using Grignard reagents like i-PrMgCl in THF at low temperatures (-78 °C) provides a route to selectively generate an ortho-metallated species. diva-portal.org This intermediate can then be reacted with various electrophiles to introduce substituents at the 2-position. diva-portal.org

A different multi-step approach starts with 4-tert-butylpyridine. nih.gov This precursor is first oxidized to its N-oxide using an oxidizing agent like peracetic acid. nih.gov The resulting N-oxide is then treated with phosphorus oxychloride (POCl₃) to yield 4-tert-butyl-2-chloropyridine. nih.gov This chlorinated intermediate serves as a versatile building block for further transformations.

Regioselective Synthesis of Advanced 2-tert-Butylpyridine N-oxide Analogues

The development of more complex and functionalized 2-tert-butylpyridine N-oxide analogues often requires highly regioselective synthetic methods. These advanced derivatives, particularly those incorporating chiral elements or forming part of larger bipyridine systems, are of significant interest in asymmetric catalysis and materials science.

The synthesis of chiral oxazoline-modified 2-tert-butylpyridine N-oxides presents unique challenges. A notable procedure involves starting with 2-tert-butyl-6-cyanopyridine. mdpi.com This precursor is resistant to direct oxidation by common oxidants like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). mdpi.comresearchgate.net However, it can be efficiently converted to the corresponding carboximidate using sodium methanolate, achieving a 94% yield. mdpi.comresearchgate.net This intermediate is then subjected to a ring-closure reaction with a chiral amino alcohol in the presence of molecular sieves to form the desired chiral oxazoline-substituted pyridine. mdpi.comresearchgate.net The final step is the N-oxidation of the pyridine ring. mdpi.com It is important to note that the resulting chiral oxazoline (B21484) N-oxides can be unstable and sensitive to moisture, potentially hydrolyzing to the corresponding hydroxy amides. mdpi.com

Table 1: Synthesis of Chiral Oxazoline-Modified 2-tert-Butylpyridine N-oxides

PrecursorReagentsIntermediateFinal ProductKey ObservationsReference
2-tert-Butyl-6-cyanopyridine1. Sodium methanolate 2. Chiral amino alcohol, molecular sieves 3. m-CPBAMethyl 6-(tert-butyl)picolinimidateChiral 6-tert-butylpyridine oxazoline N-oxidePrecursor is resistant to direct oxidation. mdpi.comresearchgate.net Carboximidate formation is highly efficient (94% yield). mdpi.comresearchgate.net Final products can be moisture-sensitive. mdpi.com mdpi.comresearchgate.net
Picolinic acid1. Amidation 2. Cyclization(S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide(S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazoleScalable, three-step synthesis with a 64% overall yield. caltech.eduresearchgate.net caltech.eduresearchgate.net

The synthesis of bipyridine N-oxide systems that include a 2-tert-butylpyridine N-oxide unit is crucial for creating advanced ligands for catalysis. One method involves the palladium-catalyzed direct arylation of pyridine N-oxides. fu-berlin.de This reaction can be used to couple a pyridine N-oxide with an aryl halide, though it can be accompanied by side reactions such as the homocoupling of the pyridine N-oxide to form a bipyridine N,N'-dioxide. fu-berlin.de The reactivity in these direct arylations can be influenced by the electronic properties of the substituents on the pyridine N-oxide. fu-berlin.de

A reliable and scalable synthesis of 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) starts from 4-tert-butylpyridine. nih.gov The pyridine is first oxidized to the N-oxide, which is then chlorinated with POCl₃ to form 4-tert-butyl-2-chloropyridine. nih.gov This chloro-derivative undergoes a nickel-catalyzed reductive homocoupling using manganese powder as the reductant to form the desired bipyridine. nih.gov

Another approach for creating bipyridine systems involves the synthesis of 2,6-bis(N-tert-butylacetamide)pyridine, which can be achieved through a Ritter synthesis. acs.org This compound can then be oxidized with oxone to yield 2,6-bis(N-tert-butylacetamide)pyridine-N-oxide. acs.org This tridentate ligand has been shown to coordinate with metal ions like Eu(III). acs.org

Table 2: Synthesis of Bipyridine N-oxide Systems

Starting MaterialKey ReagentsIntermediate/ProductYieldKey FeaturesReference
4-tert-Butylpyridine1. Peracetic acid 2. POCl₃ 3. NiBr₂·3H₂O, Mn powder4,4'-di-tert-butyl-2,2'-bipyridineNot specifiedScalable, ligand-free dimerization. nih.gov nih.gov
2,6-Bis(chloromethyl)pyridine1. KCN, DMF 2. Ritter synthesis conditions2,6-Bis(N-tert-butylacetamide)pyridine67%Multi-step synthesis. acs.org acs.org
2,6-Bis(N-tert-butylacetamide)pyridineOxone, NaHCO₃2,6-Bis(N-tert-butylacetamide)pyridine-N-oxide97%High-yield oxidation. acs.org acs.org
Pyridine N-oxide and BromoarenePalladium catalystArylpyridine N-oxideVariableDirect arylation with potential for homocoupling side products. fu-berlin.de fu-berlin.de

Innovations and Challenges in Scalable Synthesis of 2-tert-Butylpyridine N-oxide

The scalable synthesis of this compound and its derivatives is essential for their industrial application. While several synthetic routes exist, challenges related to yield, purification, and cost-effectiveness often arise.

The choice of reagents and reaction conditions plays a critical role in the scalability of a synthesis. For instance, the nickel-catalyzed reductive dimerization of 4-tert-butyl-2-chloropyridine using manganese powder is presented as a reliable and scalable method, avoiding the need for expensive ligands. nih.gov In contrast, some methods for preparing related compounds, like the chlorination of 4-(tert-butyl)pyridine-N-oxide with thionyl chloride, are considered less suitable for industrial scale-up due to more complex purification and lower scalability.

Innovations in catalysis, such as the use of dimethyldioxirane (B1199080) (DMD) for the synthesis of heterocyclic aromatic N-oxides, offer advantages by enabling product isolation from reaction solutions that are free of potentially hazardous peroxide intermediates. researchgate.net

The development of continuous flow reactors for reactions like chlorination represents a significant advancement for large-scale industrial production, allowing for better control over reaction parameters and ensuring consistent product quality and yield.

Advanced Spectroscopic and Structural Elucidation Studies of 2 Tert Butylpyridine N Oxide and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Interaction Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the electronic environment, connectivity, and dynamics of molecules in solution and the solid state. For 2-tert-butylpyridine-N-oxide and its derivatives, specific NMR methodologies, including the use of less common nuclei and isotopic labeling, provide profound insights into their chemical behavior.

The nitrogen-15 (B135050) (¹⁵N) nucleus, while having a low natural abundance, is an extremely sensitive probe of the electronic environment at the nitrogen atom. researchgate.net The chemical shift of the ¹⁵N nucleus in pyridine (B92270) N-oxides is significantly influenced by protonation, coordination to metal centers, and other intermolecular interactions. researchgate.netnih.gov

In studies of acid-base interactions, ¹⁵N NMR can quantify the extent of protonation. For instance, in related sterically hindered bases like 2,6-di-tert-butylpyridine, ¹⁵N NMR has been employed to study interactions with solid acid catalysts such as zeolites. researchgate.netresearchgate.net Separate signals are often observed for the protonated and non-protonated forms, indicating that proton transfer is slow on the NMR timescale. researchgate.netresearchgate.net The significant deshielding (shift to a higher ppm value) observed upon protonation of the N-oxide oxygen is indicative of the change in the electronic structure around the nitrogen atom.

When this compound acts as a ligand in coordination complexes, the ¹⁵N NMR chemical shift provides direct evidence of the nitrogen atom's involvement in bonding. The difference between the ¹⁵N chemical shift of the complex and that of the free ligand is known as the coordination shift (Δδ¹⁵N). nih.gov These coordination shifts are typically negative (an upfield shift) and their magnitude can provide information about the nature of the metal ion and the trans influence of other ligands in the complex. nih.gov For pyridine-type ligands, the absolute magnitude of these shifts can range from 30 to 150 ppm, depending on the metal center (e.g., Pd(II), Pt(II), Au(III)) and the ligands in the trans position. nih.gov

Interaction TypeTypical ¹⁵N Chemical Shift Change (Δδ)Probed Information
Protonation (Acid-Base) Large positive shift (deshielding)Degree of protonation, strength of acid interaction. researchgate.netresearchgate.net
Metal Coordination Negative shift (shielding)Confirmation of coordination, nature of metal-ligand bond. nih.gov

Longitudinal relaxation time (T1) measurements in NMR provide information on the motional dynamics of molecules, such as their rotational correlation times or "tumbling" rates. ed.ac.uk The T1 value is sensitive to motions that occur at the Larmor frequency of the nucleus being observed. nih.gov For a molecule like this compound, T1 studies can reveal how the molecule tumbles in solution and how this motion is affected by its environment, such as solvent viscosity or encapsulation within a host molecule. nih.govresearchgate.net

Studies on pyridine N-oxide encapsulated within a p-tert-butylcalix princeton.eduarene host have shown that the molecule is highly mobile, reorienting about its C2 molecular symmetry axis. nih.gov Such molecular dynamics follow an Arrhenius behavior, and the activation energy derived from temperature-dependent T1 studies can quantify the strength of intermolecular interactions between the host and guest. nih.govresearchgate.net The positioning of counter-ions near a protonated species can also influence the tumbling correlation time (τc) and, consequently, the T1 relaxation time. researchgate.net Faster tumbling leads to more efficient relaxation and shorter T1 values.

Isotopic labeling is a powerful technique for unraveling complex reaction mechanisms. researchgate.net By replacing a specific atom with its heavier isotope (e.g., hydrogen with deuterium (B1214612), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), chemists can trace the fate of that atom through a chemical transformation. researchgate.netresearchgate.net Deuterium (²H) labeling is particularly common and cost-effective, often utilizing D₂O as the isotope source. nih.govx-chemrx.com

For this compound, deuterium could be incorporated at specific positions, such as the tert-butyl group or on the aromatic ring, through synthetic methods. princeton.edu Studying a reaction with this labeled compound would allow for the determination of bond-breaking and bond-forming steps. For example, if a reaction involves the abstraction of a hydrogen atom from the tert-butyl group, the presence or absence of deuterium in the products would confirm this step.

The kinetic isotope effect (KIE), where a reaction proceeds slower when a heavier isotope is substituted at a bond being broken in the rate-determining step, can be measured to gain insight into transition state structures. x-chemrx.com NMR and mass spectrometry are the primary techniques used to determine the position and quantity of the isotopic label in reactants and products, thereby elucidating the reaction pathway. mdpi.com

X-ray Crystallography for Precise Structural Characterization of Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org It provides precise information on bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding the behavior of this compound in the solid state, particularly in its complexes and supramolecular assemblies. wikipedia.org

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. nih.gov The N-oxide group is an excellent halogen bond acceptor due to the lone pairs on the oxygen atom. X-ray crystallography can precisely measure the geometry of these interactions.

In complexes between pyridine N-oxides and dihalogen molecules like dichlorine (Cl₂), the oxygen atom of the N-oxide acts as the halogen bond acceptor. rsc.org The resulting Cl···O distance is significantly shorter than the sum of the van der Waals radii, and the R–X···B angle is nearly linear (approaching 180°), which are characteristic features of a strong halogen bond. rsc.orgmanchester.ac.uk For example, in dichlorine-pyridine N-oxide complexes, Cl···O distances are in the range of 2.567–2.627 Å, and the Cl–Cl···O angles are between 172° and 177°. rsc.org These interactions are strong enough to direct the formation of infinite one-dimensional polymeric chains in the crystal lattice. rsc.org The strength of the halogen bond can be modulated by substituents on the pyridine ring; electron-donating groups enhance the Lewis basicity of the N-oxide oxygen, leading to stronger halogen bonds. rsc.org

Halogen Bond SystemDonor (X)Acceptor (O)I···O Distance (Å)C–I···O Angle (°)Reference
Cl₂-Pyridine N-oxide ClO2.567(5) - 2.627(5)171.98(5) - 177.09(18) rsc.org
I₂-Pyridine N-oxide IO2.684(8) - 2.791(8)(Not specified) rsc.org

The N-oxide functional group is a versatile ligand for coordinating with a wide range of metal ions. wikipedia.org X-ray crystallography has been used to characterize numerous metal complexes of pyridine N-oxides, revealing diverse coordination geometries and supramolecular structures. nih.govnih.govnih.gov The oxygen atom of this compound acts as a hard donor, binding to metal centers such as Co(II), Zn(II), Sn(II), and Cu(II). nih.govnih.govsemanticscholar.org

The coordination number and geometry around the metal center are influenced by the metal ion itself, the counter-ions, and the stoichiometry of the reactants. Common geometries include distorted tetrahedral (e.g., [ZnCl₂(iQNO)₂]) and octahedral (e.g., [Zn(iQNO)₆]²⁺). nih.gov The N-oxide ligand can bind in a terminal (μ₁) fashion or act as a bridging ligand (μ₂) connecting two metal centers, as seen in dinuclear cobalt(II) complexes. nih.govnih.gov

These primary coordination complexes often serve as building blocks for larger supramolecular assemblies. mdpi.com The assembly is guided by weaker, non-covalent interactions such as hydrogen bonds (e.g., C–H···O or C–H···Br), which link the discrete complexes into one-, two-, or three-dimensional networks. nih.govsemanticscholar.org The bulky tert-butyl group on the ligand can play a significant role in directing this packing by influencing which intermolecular contacts are sterically feasible.

ComplexMetal IonCoordination GeometryKey Bond Lengths (Å)Supramolecular Features
[CoBr₂(2-MePyNO)₂]₂(μ-2-MePyNO)₂ Co(II)Five-coordinateCo-O(bridge): ~2.08, Co-O(term): ~2.02C–H···Br and C–H···O hydrogen bonds form chains. nih.gov
[SnCl₂(4-MePyNO)]n Sn(II)SeesawSn-O: 2.373, 2.455μ₂-bridging N-oxide leads to a 1D coordination polymer. nih.gov
[ZnCl₂(iQNO)₂] Zn(II)Distorted TetrahedralZn-O: 2.007Forms discrete molecular units. nih.gov
Zn(iQNO)₆₂ Zn(II)OctahedralZn-O: 2.088 - 2.122Forms discrete complex cations with perchlorate (B79767) anions. nih.gov

(Data for related methyl- and isoquinoline-N-oxide complexes are used as representative examples)

Advanced 2D Spectroscopic Techniques for Ultrafast Dynamics and Coupling Mechanisms

Advanced multidimensional spectroscopic techniques, such as 2D Infrared (2D-IR) spectroscopy, operate on ultrafast (femtosecond to picosecond) timescales to probe molecular dynamics, couplings between different vibrational modes, and energy transfer processes. ntu.edu.sg These methods provide a much richer picture than conventional 1D spectroscopy by spreading the spectral information across two frequency axes, revealing correlations and transient structural changes.

Upon excitation with UV light, the pyridine-N-oxide molecule enters an excited electronic state (S₁). From there, it can undergo several rapid relaxation processes, including internal conversion (a non-radiative transition to a lower electronic state) and vibrational relaxation (dissipation of excess vibrational energy). The lifetimes of these processes are highly dependent on the specific vibrational modes excited. For pyridine-N-oxide, lifetimes ranging from femtoseconds to hundreds of picoseconds have been measured, indicating multiple competing decay pathways. The presence of a bulky tert-butyl group would likely influence these dynamics through steric effects and by altering the electronic potential energy surfaces of the molecule.

The table below presents a summary of research findings on the ultrafast dynamics of pyridine-N-oxide, which serves as a model for the type of information that could be obtained for its tert-butyl derivative.

TechniqueMoleculeObservationMeasured TimescaleReference
Time-Resolved Photoelectron ImagingPyridine-N-oxideDepopulation of S₁ (1ππ) state1.4 - 160 ps (wavelength dependent)
Time-Resolved Photoelectron ImagingPyridine-N-oxideDecay of a higher 1ππ state via internal conversion~60 fs
Time-Resolved Photoelectron ImagingPyridine-N-oxideDecay from high vibrational levels of S₁ state380 - 520 fs
Time-Resolved Photoelectron ImagingPyridine-N-oxideDecay of 3s Rydberg state0.55 - 2.2 ps

Reactivity and Mechanistic Investigations of 2 Tert Butylpyridine N Oxide

The Dual Reactivity Profile of Pyridine (B92270) N-oxides: Activation Towards Nucleophilic and Electrophilic Attack

Pyridine N-oxides, including 2-tert-butylpyridine-N-oxide, exhibit a rich and versatile reactivity profile, rendering them valuable intermediates in heterocyclic chemistry. arkat-usa.org The introduction of an oxygen atom to the pyridine nitrogen fundamentally alters the electronic properties of the aromatic ring, making it susceptible to attack by both electrophiles and nucleophiles. bhu.ac.iniust.ac.ir This dual reactivity stems from the dipolar nature of the N-O bond. thieme-connect.de

Resonance structures of pyridine N-oxide show that the oxygen atom can donate electron density into the ring, increasing the electron density, particularly at the C2 (ortho) and C4 (para) positions. bhu.ac.in This enhancement makes the ring more activated towards electrophilic aromatic substitution compared to pyridine itself. bhu.ac.iniust.ac.ir Consequently, electrophiles preferentially attack these positions. almerja.com

Simultaneously, the positively charged nitrogen atom withdraws electron density from the ring, creating electron-deficient centers, also at the C2 and C4 positions. iust.ac.ir This electronic feature, combined with the ability of the N-oxide to act as a good leaving group upon activation, facilitates nucleophilic attack at these same positions. almerja.comscripps.edu This activation allows for substitutions that are difficult to achieve with the parent pyridine. arkat-usa.org The N-oxide functionality can be readily removed through deoxygenation after the desired functionalization has been achieved, highlighting its role as a strategic activating and directing group. bhu.ac.inrsc.org

Carbon-Hydrogen (C-H) Functionalization Reactions

The N-oxide group serves as an effective directing group for the selective functionalization of C-H bonds, particularly at the C2 position, circumventing the need for pre-functionalized substrates like halo- or metallated pyridines. arkat-usa.org

Transition Metal-Catalyzed Ortho-Alkylation of Pyridine N-oxides

The ortho-alkylation of pyridine N-oxides can be achieved through transition metal catalysis. While various methods exist, photocatalyzed reactions have emerged as a powerful strategy. For instance, a photocatalyzed reaction between pyridine N-oxides and alkenes leads to the formation of ortho-alkylated pyridines, uniquely proceeding through the cleavage of the alkene's carbon-carbon double bond. nih.gov This method allows for the direct incorporation of benzyl (B1604629) and secondary alkyl groups at the C2 position in a single step. nih.gov

Another approach involves a photoredox catalytic method for the direct C2 alkylation of pyridine N-oxides. nih.gov This reaction is noted for its mild conditions and compatibility with a wide array of functional groups, providing an efficient route to various C2-alkylated pyridine N-oxides. nih.gov Mechanistic investigations suggest that these transformations proceed via the generation of radical intermediates. nih.gov

Palladium-Catalyzed Direct C-H Arylation Strategies

Palladium catalysis has been extensively utilized for the direct C-H arylation of pyridine N-oxides, offering a streamlined alternative to traditional cross-coupling reactions that require organometallic reagents. acs.org These methods demonstrate excellent regioselectivity for the C2 position. researchgate.net

One efficient, ligand-free method employs Pd(OAc)₂ as the catalyst to couple pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. rsc.orgnih.gov This approach exhibits a broad substrate scope and produces moderate to high yields of the arylated products. rsc.orgnih.gov Similarly, direct arylation with unactivated arenes has been developed, using a palladium catalyst in conjunction with a silver oxidant, which also affords ortho-arylated products with high selectivity. acs.org

The versatility of this strategy is further demonstrated by the coupling of pyridine N-oxides with halopyridines, providing a convenient synthesis of substituted bipyridines, which are important ligands and building blocks. acs.org Research has shown that pyridine N-oxides with electron-withdrawing substituents often give the best yields in these transformations. acs.org

Below is a table summarizing representative conditions for palladium-catalyzed C-H arylation.

Catalyst / ReagentsArylating AgentAdditive/SolventYieldReference
Pd(OAc)₂Potassium aryltrifluoroboratesTBAI / H₂OModerate to High rsc.org, nih.gov
Pd(OAc)₂Unactivated ArenesAg₂CO₃ / 1,4-dioxaneGood to Excellent acs.org
Pd(OAc)₂ / PPh₃HalopyridinesCs₂CO₃ / TolueneGood acs.org
Pd(OAc)₂Aryl TriflatesPivalic Acid / DioxaneHigh arkat-usa.org

Visible Light-Induced Hydroxymethylation and Related Functionalizations

Visible light photoredox catalysis has enabled novel functionalizations of pyridine N-oxides under mild conditions. acs.orgnih.govacs.org A notable application is the direct, one-step synthesis of 2-hydroxymethylated pyridines from pyridine N-oxides. acs.orgnih.gov This method provides a more efficient and cost-effective alternative to traditional two-step processes that involve deoxygenation followed by hydroxymethylation. acs.org

Mechanistic studies indicate the process involves the photocatalyst exciting to a higher energy state, which then initiates an electron transfer process leading to the formation of key radical intermediates. acs.org The reaction has been shown to be scalable, demonstrating its synthetic utility. acs.org While successful with various electron-withdrawing groups, yields can be modest in some cases. acs.org

Deoxygenation Pathways and their Synthetic Applications

The deoxygenation of pyridine N-oxides to regenerate the parent pyridine is a critical step in their synthetic application, performed after the N-oxide has directed the desired functionalization. rsc.orgacs.org A variety of methods have been developed to achieve this transformation, ranging from classical reagents to modern catalytic systems.

Traditionally, trivalent phosphorus compounds such as PCl₃ have been used to remove the oxygen atom. almerja.comnih.gov However, these methods often require stoichiometric amounts of the reagent. More contemporary approaches focus on catalytic systems. A chemoselective, palladium-catalyzed method uses trialkylamines as transfer oxidants, effectively deoxygenating pyridine N-oxides under microwave or conventional heating. organic-chemistry.org This method tolerates a diverse range of functional groups, including nitro, ester, and halogen substituents. organic-chemistry.org

Photocatalysis offers another mild and efficient deoxygenation pathway. Rhenium complexes, such as [Re(4,4′-tBu-bpy)(CO)₃Cl], have been shown to effectively catalyze the deoxygenation of various functionalized pyridine N-oxides under ambient conditions using visible light. nih.govchemrxiv.org This photocatalytic system demonstrates high yields and chemoselectivity, even with sterically hindered substrates. nih.govchemrxiv.org A sustainable, metal-free approach utilizes a system of an iodide source (like MgI₂) and formic acid, where formic acid acts as the activator, solvent, and stoichiometric reductant. rsc.org

The choice of deoxygenation method often depends on the functional groups present in the molecule to ensure compatibility and avoid undesired side reactions. organic-chemistry.org

Reagent / CatalystConditionsKey FeaturesReference
PCl₃VariesClassical stoichiometric reagent almerja.com, nih.gov
Pd(OAc)₂ / dppfEt₃N, 140-160 °C (Microwave)Catalytic, chemoselective, tolerates various functional groups organic-chemistry.org
[Re(4,4′-tBu-bpy)(CO)₃Cl]Visible Light, DIPEA, 20 °CPhotocatalytic, mild conditions, high yields nih.gov, chemrxiv.org
MgI₂ / Formic AcidVariesMetal-free, sustainable rsc.org

Radical Processes Involving this compound

Pyridine N-oxides are involved in a variety of radical processes, often initiated by photoredox catalysis. The weak N-O bond, with a bond dissociation energy of approximately 63.3 kcal/mol for pyridine N-oxide, is susceptible to homolytic cleavage, facilitating radical formation. thieme-connect.de

In visible-light-induced C2 alkylation, mechanistic studies provide evidence for the formation of radical intermediates along the reaction pathway. nih.gov Similarly, photocatalyzed hydroxymethylation proceeds through radical mechanisms initiated by the excited photocatalyst. acs.org

Pyridine N-oxides can also act as catalysts in radical reactions. Photoexcited 4-nitropyridine (B72724) N-oxide, for example, can function as a catalyst to generate alkyl carbon radicals from alkylboronic acids. researchgate.netpurdue.edu This process is proposed to occur via a nucleo-homolytic substitution of the boronic acid by the photoexcited N-oxide biradical. researchgate.net The generated carbon radicals can then participate in a range of functionalization reactions, including alkylation, amination, and cyanation. researchgate.netpurdue.edu Radical trapping experiments have confirmed the presence of these carbon radical intermediates. purdue.edu

Furthermore, pyridine N-oxides are famously used as reagents in the Barton decarboxylation, a well-known radical reaction, highlighting their utility in generating radicals from other functional groups. scripps.edu

Minisci-Type Alkylation Reactions Leading to 2-tert-Butylpyridine (B1266198) and its Derivatives

The Minisci reaction is a powerful method for the direct C-H functionalization of electron-deficient N-heterocycles through a homolytic substitution mechanism. chim.itwikipedia.org This reaction is particularly valuable for introducing alkyl groups onto pyridine rings, a transformation that is not achievable through Friedel-Crafts alkylation due to the deactivation of the ring by the nitrogen atom. wikipedia.org A classic and synthetically important example of this is the formation of 2-tert-butylpyridine from pyridine. wikipedia.org The reaction proceeds by generating a tert-butyl radical from pivalic acid, which then attacks the protonated pyridine ring, primarily at the C2 position. wikipedia.org

The typical conditions for this transformation involve the use of a silver salt catalyst and a strong oxidizing agent, such as ammonium (B1175870) persulfate, in an acidic medium. wikipedia.org

Table 1: Reaction Conditions for Minisci Synthesis of 2-tert-Butylpyridine

Component Reagent/Condition Purpose
Heterocycle Pyridine Substrate
Radical Source Pivalic Acid Precursor to tert-butyl radical
Catalyst Silver Nitrate (AgNO₃) Facilitates radical generation
Oxidant Ammonium Persulfate ((NH₄)₂S₂O₈) Oxidizes Ag(I) to Ag(II) and promotes rearomatization

While the classic Minisci reaction directly alkylates the heterocycle, modern variations have employed pyridine N-oxides as reactants in redox-neutral processes. chim.itscispace.com In these systems, the pyridine N-oxide reacts with an alkyl radical precursor, such as an acyl chloride, to form an N-acyloxypyridinium salt in situ. scispace.com This intermediate can then undergo a single-electron reduction, often facilitated by a photocatalyst, to generate an alkyl radical and the corresponding pyridine. chim.it The newly formed alkyl radical can then attack the in situ-generated pyridine molecule in a subsequent Minisci-type C-H functionalization step. chim.it This approach is advantageous as the N-oxide serves a dual role: a precursor to the heterocycle being functionalized and an activator for the radical source, enhancing the atom economy of the reaction. chim.it

Furthermore, Minisci-type reactions can be used to introduce acyl groups. For instance, tert-butyl pyridine has been shown to undergo photo-redox catalyzed dehydrazinative acylation, yielding the acylated product in good yield (65%). nih.gov This demonstrates the versatility of the Minisci reaction for functionalizing pyridine rings, including those already bearing a tert-butyl substituent. nih.gov

Mechanisms of Radical Intermediate Formation and Trapping in N-oxide Systems

One key mechanism involves the use of the N-oxide as a redox auxiliary. scispace.com In photocatalytic, redox-neutral methods, a pyridine N-oxide reacts with an acyl chloride to form an N-acyloxypyridinium salt. chim.itscispace.com This salt is a crucial intermediate that, upon single electron reduction by an excited photocatalyst, fragments to release an alkyl radical, carbon dioxide, and the corresponding pyridine base. chim.itscispace.com The generated radical is then "trapped" by adding to a protonated molecule of the in situ-generated pyridine. scispace.com

Table 2: Radical Precursors Used in Minisci-Type Reactions with Pyridine N-oxide Systems

Radical Precursor Class Specific Example Activation Method
Carboxylic Acids Pivalic Acid Oxidative Decarboxylation (Ag⁺/(NH₄)₂S₂O₈) wikipedia.org
Acyl Chlorides - Reaction with N-oxide to form N-acyloxypyridinium salt, then photoredox reduction scispace.comnih.gov
Alkyl Boronic Acids - Photoredox catalysis with an external oxidant nih.gov
Acyl Hydrazides Benzoyl Hydrazide Photo-redox catalyzed oxidative cleavage nih.gov

Pyridine N-oxides can also function directly as radical acceptors. nih.govresearchgate.net The addition of alkyl or perfluoroalkyl radicals to the N-oxide typically occurs with high regioselectivity at the C2 position. nih.gov This selectivity has been postulated to arise from electrostatic interactions between the polarized N-O bond and the radical precursor. nih.gov The resulting radical adduct then undergoes an oxidative rearomatization process to yield the C2-functionalized pyridine. nih.gov

A distinct pathway involves the generation of a pyridine N-oxy radical. acs.org Through single-electron oxidation via photoredox catalysis, the N-oxide can be converted into a highly reactive N-oxy radical. acs.org This species can then participate in reactions such as the regioselective difunctionalization of α-olefins, where it first adds to the double bond, and the resulting carbon-centered radical is then trapped. acs.org

The existence of these radical intermediates is often confirmed experimentally through trapping experiments. The addition of radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to the reaction mixture can intercept the generated alkyl radicals, forming stable adducts that can be isolated and characterized, thereby providing strong evidence for a radical-mediated pathway. nih.govacs.org

Stereoselective Transformations Facilitated by 2-tert-Butylpyridine N-oxide Derivatives

Chiral heteroaromatic N-oxides have emerged as a significant class of organocatalysts and ligands for asymmetric synthesis. nih.govnih.gov Their utility stems from the strong Lewis basicity of the N-oxide oxygen, which can activate reagents, such as organosilicon compounds, and create a well-defined chiral environment in the transition state of a reaction. nih.govnih.gov Derivatives of 2-tert-butylpyridine N-oxide are of particular interest in this area, leveraging the steric bulk of the tert-butyl group to influence stereochemical outcomes.

The synthesis of chiral ligands based on the 2-tert-butylpyridine N-oxide scaffold has been reported, specifically those incorporating an oxazoline (B21484) moiety. mdpi.com The synthetic route to these compounds presented challenges; direct oxidation of 2-tert-butyl-6-cyanopyridine with common oxidants like m-CPBA was unsuccessful. mdpi.com An alternative strategy involved first forming a carboximidate from the nitrile, which then enabled a ring-closure reaction to form the oxazoline, followed by oxidation to the N-oxide. mdpi.com This work demonstrates the feasibility of creating structurally defined chiral derivatives of 2-tert-butylpyridine N-oxide for potential use in catalysis. mdpi.com

The principle of using 2-substituted pyridine N-oxides to control stereoselectivity is well-established. For example, the asymmetric Henry (nitroaldol) reaction has been successfully catalyzed by nickel complexes of 2-acylpyridine N-oxides. mdpi.com These reactions produce β-amino tert-alcohols containing a quaternary stereocenter with high yields and enantioselectivities. mdpi.com Although the tert-butyl derivative was not explicitly used in this study, the results establish that the N-oxide functionality at the 2-position of a pyridine ring can effectively participate in and control stereoselective bond-forming reactions. mdpi.com The N-oxide acts as a coordinating group for the metal center, placing the chiral ligand in a position to dictate the facial selectivity of the nucleophilic attack. mdpi.com

Table 3: Asymmetric Henry Reaction of 2-Acylpyridine N-Oxides

2-Acylpyridine N-oxide Substrate Yield (%) Enantiomeric Excess (ee, %)
2-Benzoylpyridine N-oxide 99 92
2-(4-Methylbenzoyl)pyridine N-oxide 91 92
2-(4-Methoxybenzoyl)pyridine N-oxide 99 94
2-(4-Chlorobenzoyl)pyridine N-oxide 99 90
2-Pivaloylpyridine N-oxide 91 99

(Data sourced from a study on Ni-catalyzed asymmetric Henry reactions) mdpi.com

These examples underscore the potential of chiral derivatives of 2-tert-butylpyridine N-oxide to serve as valuable tools in asymmetric catalysis. The combination of the sterically demanding tert-butyl group and the coordinating ability of the N-oxide provides a robust framework for designing new ligands and organocatalysts for stereoselective transformations.

Computational and Theoretical Chemistry of 2 Tert Butylpyridine N Oxide

Density Functional Theory (DFT) Studies on Electronic Structure, Conformation, and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the structural and electronic properties of heterocyclic compounds like substituted pyridine (B92270) N-oxides. ijisrt.com For 2-tert-butylpyridine-N-oxide, DFT calculations are crucial for understanding how the bulky tert-butyl substituent modifies the foundational pyridine N-oxide structure.

Electronic Structure and Stability: The N-oxide group is characterized by a dative N→O bond, which introduces a significant dipole moment and alters the electronic landscape of the aromatic ring. mdpi.com The oxygen atom acts as a π-donor through back-bonding, while the nitrogen becomes a π-acceptor. nih.gov The tert-butyl group at the 2-position is primarily an electron-donating group through induction (a sigma-donating effect). This donation of electron density can influence the stability of the aromatic system and the N-O bond itself. DFT calculations, often using hybrid functionals like B3LYP or M06-2X with basis sets such as 6-31G(d,p) or 6-311++G(d,p), can quantify these effects by calculating total energies, orbital energies, and charge distributions. ijisrt.commdpi.com

Conformation: A key structural question for this compound is the conformational preference of the tert-butyl group relative to the planar pyridine N-oxide ring. Due to significant steric repulsion between one of the methyl groups of the tert-butyl moiety and the N-oxide oxygen atom, the molecule cannot be perfectly planar. DFT geometry optimization would reveal the extent to which the tert-butyl group rotates out of the plane of the pyridine ring to find its minimum energy conformation. This rotation mitigates steric strain but can, in turn, affect the electronic interaction (hyperconjugation) between the substituent and the ring.

Table 1: Representative DFT Functionals and Basis Sets for Heterocycle Analysis
MethodologyDescriptionTypical Application
B3LYP/6-31G(d,p)A widely used hybrid functional for geometry optimization and electronic property calculation.Initial geometry optimizations, frequency calculations.
M06-2X/6-311++G(d,p)A hybrid meta-GGA functional known for good performance in thermochemistry and non-covalent interactions.More accurate energy calculations, reaction barrier heights.
CBS-QB3A high-accuracy composite method for calculating precise energies and enthalpies.Accurate bond dissociation enthalpy calculations.

Thermochemical Analysis: N-O Bond Dissociation Enthalpies and Energetics of Related Species

The strength of the N-O bond is a defining characteristic of pyridine N-oxides and dictates their utility as oxygen-transfer agents. The bond dissociation enthalpy (BDE), defined as the standard enthalpy change for the homolytic cleavage of the bond (C₅H₄(t-Bu)NO → C₅H₄(t-Bu)• + O), is a direct measure of this strength. wikipedia.org

Computational studies have established that the N-O bond in the parent pyridine N-oxide (PNO) is significantly stronger than in aliphatic amine N-oxides like trimethylamine (B31210) N-oxide (TMAO). mdpi.com High-level calculations and experimental data place the BDE of PNO at approximately 63-65 kcal/mol. mdpi.comwayne.edu This increased strength is attributed to the delocalization of the oxygen's lone pair electrons into the aromatic π-system, giving the N-O bond partial double-bond character.

For this compound, the BDE is expected to be similar to that of the parent PNO. The electron-donating nature of the tert-butyl group might slightly modulate this value, but the primary determinant is the aromatic stabilization. Various computational methods, from DFT (e.g., M06-2X) to more accurate composite methods like G4 and CBS-QB3, are used to calculate these BDEs with high precision. wayne.edunih.gov

Table 2: Comparison of Calculated and Experimental N-O Bond Dissociation Enthalpies (BDEs)
CompoundMethodN-O BDE (kcal/mol)Reference
Pyridine N-OxideExperimental63.3 ± 0.5 wayne.edunih.gov
Pyridine N-OxideCBS-QB364.7 mdpi.com
Trimethylamine N-OxideEstimated Experimental56.7 ± 0.9 wayne.edunih.gov
Trimethylamine N-OxideCBS-QB357.8 mdpi.com

Analysis of Molecular Orbitals (e.g., SOMO) and Electrostatic Potential Surfaces

Molecular Orbitals (HOMO, LUMO, and SOMO): The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity. For pyridine N-oxides, the HOMO is typically a π-orbital with significant electron density on the oxygen atom and at the C2, C4, and C6 positions of the ring. chemtube3d.com This distribution makes these positions susceptible to attack by electrophiles. The LUMO is a π* orbital, also distributed over the ring, which can accept electrons in nucleophilic reactions.

A Singly Occupied Molecular Orbital (SOMO) becomes relevant when considering the radical cation or anion of the molecule. The radical cation, formed by removing an electron from the HOMO, would have its SOMO resemble the shape and distribution of the parent molecule's HOMO. Conversely, the radical anion's SOMO would resemble the LUMO. Analysis of the SOMO is critical for understanding the reactivity of these radical species.

Electrostatic Potential Surfaces (MEP): The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution in a molecule and is an excellent predictor of sites for non-covalent interactions and electrophilic/nucleophilic attack. nih.govresearchgate.net For this compound, the MEP surface would show a region of strong negative potential (typically colored red) localized on the N-oxide oxygen atom, confirming it as the primary site for protonation, hydrogen bonding, and halogen bonding. researchgate.net The aromatic ring would exhibit regions of moderately negative potential above and below the plane, while the hydrogen atoms would show positive potential (colored blue). The bulky, nonpolar tert-butyl group would present a region of near-neutral potential. nih.gov

Quantum Chemical Modeling of Reaction Mechanisms, Transition States, and Energy Barriers

Quantum chemical modeling is indispensable for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state defines the activation energy barrier, which governs the reaction rate.

For this compound, several reaction types are of interest:

Oxygen Transfer: Pyridine N-oxides can act as oxygen donors. Theoretical modeling can map the mechanism of oxygen transfer to a substrate (e.g., an olefin or a phosphine), calculating the transition state structure and the associated energy barrier. The steric hindrance from the 2-tert-butyl group would be expected to significantly increase the activation energy for reactions where the substrate must approach the oxygen atom, making it a less effective oxidant than less hindered N-oxides.

Photochemical Deoxygenation: Pyridine N-oxides can be photochemically deoxygenated to the corresponding pyridine. aip.org This process involves excitation to an electronic excited state followed by the fission of the N-O bond. aip.orgnih.gov Quantum chemical calculations can model these excited states and the pathways leading to bond cleavage.

Electrophilic Substitution: While the N-oxide group activates the 2- and 4-positions for electrophilic attack, the presence of the tert-butyl group at C2 would sterically block that position. Theoretical modeling would confirm that electrophilic substitution occurs preferentially at the C4 and C6 positions by comparing the activation barriers for attack at each site. wikipedia.org

Theoretical Probing of Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding

The prominent negative electrostatic potential on the oxygen atom of this compound makes it an excellent acceptor for a range of non-covalent interactions, particularly hydrogen bonds and halogen bonds. researchgate.net

Hydrogen Bonding: The N-oxide oxygen readily forms hydrogen bonds with H-bond donors like water, alcohols, or carboxylic acids. researchgate.netacs.org DFT calculations can be used to determine the geometry and interaction energy of these hydrogen-bonded complexes. A key area of investigation for the 2-tert-butyl derivative is the steric effect of the adjacent substituent. The bulky group can hinder the optimal linear alignment of the O···H-X bond, potentially leading to weaker or distorted hydrogen bonds compared to the unhindered 4-tert-butylpyridine-N-oxide or the parent PNO. rsc.org

Halogen Bonding: Halogen bonding is a directional, non-covalent interaction between an electron-deficient region on a halogen atom (the σ-hole) and a Lewis base, such as the N-oxide oxygen. nih.govresearchgate.net Recent studies have extensively explored halogen bonding in complexes between various pyridine N-oxides and halogen bond donors like dihalogens (e.g., Cl₂, I₂) or halo-perfluoroarenes. rsc.orgnih.govrsc.org Theoretical calculations are used to analyze the strength of these interactions (which can range from -29 to -36 kJ/mol for Cl₂···O interactions) and their geometry, confirming that they are driven by the interaction with the halogen's σ-hole. rsc.org For this compound, the steric clash between the tert-butyl group and the (often large) halogen bond donor would be a critical factor, influencing the stability and structure of any resulting co-crystals or complexes. rsc.org

Applications of 2 Tert Butylpyridine N Oxide in Catalysis and Coordination Chemistry

2-tert-Butylpyridine-N-oxide as a Ligand in Transition Metal Catalysis

This compound and its derivatives have emerged as effective ligands in transition metal catalysis, where the N-oxide moiety acts as a powerful electron-pair donor to coordinate with metal centers. mdpi.comnih.gov The strategic placement of the bulky tert-butyl group at the 2-position imparts unique steric and electronic properties that can be harnessed to control the reactivity and selectivity of catalytic transformations.

The development of chiral ligands based on the this compound scaffold is crucial for asymmetric catalysis. A primary design principle involves the introduction of a chiral element, often a chiral oxazoline (B21484) ring, into the pyridine (B92270) framework. mdpi.comnih.gov This strategy typically involves a multi-step synthesis where a precursor, such as a cyanopyridine, is converted into an oxazoline derivative using a chiral amino alcohol. mdpi.com The final step is the oxidation of the pyridine nitrogen to the corresponding N-oxide. mdpi.com

Key design considerations include:

Source of Chirality : Chiral amino alcohols derived from natural amino acids or other readily available chiral pool molecules are commonly used to install the stereogenic centers on the oxazoline ring. mdpi.com

Structural Rigidity : The connection between the pyridine N-oxide and the chiral oxazoline creates a rigid bidentate ligand. This conformational constraint is essential for creating a well-defined chiral environment around the coordinated metal ion, which is necessary for effective stereochemical communication during the catalytic cycle. nih.gov

Synthetic Route : The synthesis pathway must be carefully chosen. In some cases, oxidation of the pyridine nitrogen is performed before the cyclization to form the oxazoline ring, while in others, the N-oxidation is the final step. The stability of the intermediates and final products often dictates the most viable route. mdpi.com For the 2-tert-butylpyridine (B1266198) derivative, its 6-carbonitrile precursor proved resistant to common oxidants, necessitating a synthetic path involving the formation of a carboximidate to facilitate the subsequent ring closure to the oxazoline. mdpi.com

Chiral ligands derived from 2-tert-butylpyridine N-oxide have been successfully applied in metal-catalyzed asymmetric reactions. A notable example is the copper(II)-catalyzed asymmetric nitroaldol (Henry) reaction, a fundamental carbon-carbon bond-forming reaction that produces valuable chiral β-nitroalcohols. nih.govbuchler-gmbh.com In this context, the chiral ligand-metal complex acts as a Lewis acid to activate the aldehyde substrate, while the chiral environment dictates the facial selectivity of the nucleophilic attack by the nitronate anion, leading to an enantiomerically enriched product.

Research has shown that copper(II) complexes of chiral oxazoline-N-oxide ligands catalyze the reaction between aldehydes and nitroalkanes. While high efficiency can be achieved, the enantioselectivity can be moderate. mdpi.com For instance, selected chiral N-oxide ligands derived from pyridine scaffolds have been tested in the nitroaldol reaction, yielding enantiomeric excesses (ee) of up to 48%. researchgate.net

Aldehyde SubstrateNitroalkaneCatalyst SystemYield (%)Enantiomeric Excess (ee, %)
BenzaldehydeNitromethaneCu(II)-chiral pyridine N-oxideHighup to 48 researchgate.net

The tert-butyl group at the 2-position of the pyridine ring plays a critical role in defining the ligand's performance through a combination of steric and electronic effects. chemrxiv.org

Steric Effects : The primary influence of the tert-butyl group is its significant steric bulk. chemrxiv.orgresearchgate.net This large group, positioned adjacent to the coordinating N-oxide, creates a sterically hindered environment around the metal center. acs.org This crowding can influence the geometry of the metal complex and restrict the possible coordination modes of the substrates. In asymmetric catalysis, this steric hindrance is instrumental in creating a well-defined chiral pocket, which can enhance enantioselectivity by favoring one approach of the substrate over another. nih.gov The rigidity and steric congestion it provides are key to enforcing a specific conformational arrangement in the transition state. researchgate.net

Electronic Effects : The tert-butyl group is an electron-donating group through an inductive effect and hyperconjugation. nih.gov This donation of electron density to the pyridine ring increases the basicity of the N-oxide oxygen atom. A more electron-rich oxygen atom can form a stronger coordinate bond with the Lewis acidic metal center (e.g., Cu(II)). This enhanced binding can lead to a more stable catalyst complex, potentially influencing its activity and longevity. The modification of the electronic properties of the central core of a molecule by the introduction of tert-butyl groups has been shown to raise the energy levels of molecular orbitals, which can alter the redox properties of the resulting metal complex. nih.gov

Role as a Catalyst or Co-Catalyst in Metal-Free and Metal-Catalyzed Reactions

Beyond its role as a ligand, this compound can also function directly as an organocatalyst or as an additive that influences the outcome of various reactions.

Heteroaromatic N-oxides are classified as strong Lewis bases due to the polarization of the N-O bond. nih.gov This property allows them to act as potent organocatalysts in a variety of transformations, most notably those involving the activation of Lewis acidic reagents like organosilicon compounds. nih.govencyclopedia.pub

In reactions such as the allylation of aldehydes with allyltrichlorosilane, the nucleophilic oxygen atom of the N-oxide can interact with the silicon atom. nih.gov This interaction forms a hypervalent silicon species, which enhances the nucleophilicity of the allyl group and facilitates its transfer to the aldehyde. Chiral versions of pyridine N-oxides have become a standard for testing new Lewis basic organocatalysts in this class of reactions. nih.gov

In many transition-metal-catalyzed reactions, the presence of acid, either as a co-catalyst or a byproduct, can be detrimental, leading to side reactions or catalyst deactivation. In these scenarios, a non-coordinating base is often added to scavenge protons without interfering with the catalytically active metal center.

Due to its significant steric hindrance around the basic nitrogen and oxygen atoms, this compound can function as a highly effective, sterically hindered base. acs.org Similar to its non-oxidized counterpart, 2,6-di-tert-butylpyridine, the bulky tert-butyl group prevents the N-oxide from coordinating directly to most metal centers, which might otherwise inhibit catalysis. acs.org However, it remains capable of sequestering protons (acting as a Brønsted base), thereby maintaining the optimal reaction conditions. This role as a "proton sponge" allows it to moderate the acidity of the reaction medium, improving yields and preventing catalyst degradation in various acid-catalyzed or acid-sensitive transformations.

Fundamental Coordination Chemistry of this compound Metal Complexes

The coordination chemistry of this compound is fundamentally shaped by the interplay of the electronic nature of the N-oxide group and the significant steric hindrance imposed by the adjacent tert-butyl group. Like other pyridine-N-oxides, it primarily coordinates to metal centers through the oxygen atom, which acts as a strong Lewis base. wikipedia.org This interaction is a key feature in the formation of a diverse range of metal complexes.

The relationship between the structure of this compound metal complexes and their reactivity in catalytic cycles is a subject of ongoing research. The bulky tert-butyl group plays a crucial role in influencing the coordination geometry around the metal center, which in turn affects the catalytic activity and selectivity.

The steric hindrance can limit the number of ligands that can coordinate to the metal, potentially creating coordinatively unsaturated sites that are crucial for catalytic activity. For instance, in oxidation reactions, the steric bulk of the this compound ligand can influence the approach of the substrate to the metal's active site, thereby affecting the selectivity of the oxidation process. While specific catalytic performance data for this compound complexes is not extensively documented in publicly available literature, the principles of ligand-influenced catalysis suggest that this steric factor is a key determinant of reactivity.

In the broader context of pyridine-N-oxide ligands, their electronic properties are known to modulate the redox potential of the metal center, which is a critical parameter in many catalytic cycles, including oxidation and reduction reactions. The electron-donating nature of the N-oxide oxygen can increase the electron density on the metal, which can, for example, facilitate oxidative addition steps in cross-coupling reactions. However, the specific impact of the 2-tert-butyl substituent on these electronic effects, and consequently on the structure-reactivity relationship, requires more targeted investigation.

For example, with transition metals, this compound is expected to form discrete mononuclear or polynuclear complexes, with the stoichiometry and geometry being highly dependent on the metal ion and the reaction conditions. The formation of coordination polymers, where the ligand bridges between metal centers, might be less common due to the steric hindrance of the tert-butyl group, which could disfavor the formation of extended networks.

While specific data tables for this compound complexes are not available in the public domain, the following table provides a hypothetical representation of the type of structural data that would be obtained from X-ray crystallographic analysis of a hypothetical mononuclear complex, [M(this compound)₂X₂].

ParameterValue
Metal Center (M) e.g., Cu(II)
Coordination Geometry e.g., Distorted Tetrahedral
M-O Bond Length (Å) e.g., 1.95 - 2.05
**O-M-O Bond Angle (°) **e.g., 90 - 100
N-O Bond Length (Å) e.g., 1.30 - 1.35
M-X Bond Length (Å) (Depends on X)

Note: The values in this table are illustrative and based on typical ranges observed for similar pyridine-N-oxide complexes.

Further research is needed to synthesize and characterize a broader range of metal complexes with this compound to fully elucidate its coordination chemistry and unlock its potential in the design of new catalysts and functional materials.

Advanced Materials Science and Supramolecular Chemistry Applications of 2 Tert Butylpyridine N Oxide

Supramolecular Assembly and Crystal Engineering through Non-Covalent Interactions

The design and synthesis of predictable, multidimensional solid-state architectures through the control of intermolecular interactions is the cornerstone of crystal engineering. 2-tert-butylpyridine-N-oxide, with its distinct molecular geometry and electrostatic potential, is an exemplary building block in the rational design of complex supramolecular assemblies.

Halogen bonding, a directional non-covalent interaction between a halogen atom with a region of positive electrostatic potential (the σ-hole) and a Lewis base, has emerged as a powerful tool in crystal engineering. Pyridine-N-oxides are effective halogen bond acceptors due to the nucleophilic character of the oxygen atom. In a study involving various methyl-substituted pyridine (B92270) N-oxides and 1,ω-diiodoperfluoroalkanes, it was demonstrated that the N-O group can act as a monodentate or a bidentate halogen bond acceptor. The strength of these C−I···O−N+ halogen bonds is classified as moderately strong.

While specific studies detailing the stability and network formation of halogen-bonded structures with this compound are not extensively documented in the reviewed literature, the established principles suggest that the steric hindrance from the tert-butyl group would significantly influence the geometry and stability of the resulting networks. The bulkiness of the tert-butyl group could direct the approach of the halogen bond donor, potentially leading to the formation of discrete assemblies rather than extended networks.

Table 1: Illustrative Halogen Bond Parameters in Co-crystals of Substituted Pyridine N-oxides

Pyridine N-oxide DerivativeHalogen Bond DonorI···O Distance (Å)C−I···O Angle (°)Supramolecular Motif
2,4,6-Trimethylpyridine N-oxideDodecafluoro-1,6-diiodohexane2.76 (shortest)Not specifiedNot specified
3-Methylpyridine N-oxideOctafluoro-1,4-diiodobutaneNot specifiedNot specifiedμ-O,O,O,O acceptor
2,5-Dimethylpyridine N-oxideTetrafluoro-1,2-diiodoethaneNot specifiedNot specifiedμ-O,O,O acceptor

Note: This table provides examples from related pyridine N-oxide compounds to illustrate the principles of halogen bonding, as specific data for this compound was not available in the searched literature.

The N-oxide group of this compound is a strong hydrogen bond acceptor, readily participating in the formation of O–H···O and N–H···O hydrogen bonds. These interactions are fundamental to the construction of predictable supramolecular synthons, which are robust structural motifs that can be reliably employed in the design of crystalline architectures. The combination of the N-oxide as a hydrogen bond acceptor with various hydrogen bond donors can lead to the formation of diverse supramolecular structures, including chains, sheets, and more complex three-dimensional networks.

The steric bulk of the 2-tert-butyl group is anticipated to play a crucial role in directing the hydrogen-bonding patterns. It can shield the N-oxide oxygen to some extent, influencing the approach of donor molecules and potentially favoring the formation of specific hydrogen-bonded motifs over others. This steric influence can be a valuable tool in achieving desired crystal packing and, consequently, tuning the physical properties of the material.

Integration into Functional Materials

Organic-inorganic hybrid materials combine the properties of both organic and inorganic components to create materials with enhanced functionalities. While direct studies on the integration of this compound into such composites are not prevalent in the reviewed literature, the related compound 4-tert-butylpyridine (B128874) (TBP) is a well-known additive in perovskite solar cells, a type of organic-inorganic hybrid thin-film device. In this context, TBP is understood to interact with the perovskite surface, influencing crystal growth and passivating defects.

It is plausible that this compound could serve a similar function. The N-oxide group, being a strong Lewis base, can coordinate to metal centers (e.g., lead in lead-halide perovskites) at the surface of the inorganic component. This coordination can passivate surface trap states that are detrimental to device performance. Furthermore, the bulky tert-butyl group can influence the morphology of the organic layers deposited on top of the inorganic material, impacting charge transport and extraction. The chemical interaction would primarily be a Lewis acid-base interaction between the N-oxide oxygen and the inorganic component's surface metal sites.

This compound as a Coformer in Cocrystal Research (focused on interaction types)

Cocrystals are multicomponent crystalline solids where different molecules are held together in the same crystal lattice through non-covalent interactions. The use of a coformer allows for the modification of the physicochemical properties of an active pharmaceutical ingredient (API) or other functional molecule without altering its chemical structure. Pyridine N-oxides have been successfully employed as coformers in the development of drug cocrystals.

The primary interaction types that enable this compound to act as an effective coformer are hydrogen bonds and halogen bonds. The N-oxide oxygen is a potent acceptor for these interactions, allowing it to form robust supramolecular synthons with a wide variety of functional groups present in APIs and other organic molecules, such as carboxylic acids, amides, and hydroxyl groups.

The tert-butyl group at the 2-position can sterically influence the formation of these synthons, potentially leading to the formation of specific cocrystal polymorphs or preventing the formation of others. This steric control can be a valuable asset in the rational design of cocrystals with desired properties, such as improved solubility, stability, or bioavailability. Non-covalent derivatives, including cocrystals, are formed by incorporating one or more coformer molecules into the matrix of a parent molecule via non-covalent forces such as ionic forces, Van der Waals forces, hydrogen bonding, lipophilic-lipophilic interactions, and pi-pi interactions.

Table 2: Common Supramolecular Synthons Involving Pyridine N-Oxides in Cocrystals

Synthon TypeInteracting Functional Groups
O–H···OCarboxylic acid and Pyridine N-oxide
N–H···OAmide and Pyridine N-oxide
C–I···OIodoperfluoroalkane and Pyridine N-oxide

Note: This table illustrates common interaction types observed with pyridine N-oxides in general, which are expected to be relevant for this compound as a coformer.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-tert-butylpyridine-N-oxide, and what reagents are critical for its preparation?

  • Methodological Answer : A common approach involves the oxidation of 2-tert-butylpyridine using oxidizing agents such as hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperbenzoic acid (mCPBA). The reaction typically proceeds under reflux conditions, with careful control of stoichiometry to avoid over-oxidation. For derivatives, substitution reactions at the pyridine ring can be achieved using nucleophiles like amines or thiols under basic conditions (e.g., sodium hydride) .
  • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) or NMR spectroscopy to confirm the formation of the N-oxide moiety. Purification often involves column chromatography with silica gel and eluents like chloroform-methanol mixtures .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 2-tert-butylpyridine-N-oxide?

  • Methodological Answer :

  • ¹H NMR : The N-oxide group deshields adjacent protons, causing distinct shifts. For example, protons at the 3- and 5-positions of the pyridine ring typically resonate downfield (δ 8.5–9.0 ppm).
  • IR : A strong absorption band near 1250–1300 cm⁻¹ corresponds to the N–O stretch.
  • Mass Spectrometry : Molecular ion peaks ([M]⁺) and fragmentation patterns (e.g., loss of the tert-butyl group or N–O cleavage) validate the structure .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in characterizing 2-tert-butylpyridine-N-oxide derivatives, such as discrepancies between XRD and spectroscopic data?

  • Methodological Answer :

  • Cross-Validation : Combine XRD data with computational modeling (e.g., DFT calculations) to verify bond lengths and angles. For example, if XRD suggests a planar N-oxide group but NMR indicates dynamic behavior, variable-temperature NMR can probe conformational flexibility .
  • Controlled Replication : Repeat synthesis and characterization under inert atmospheres to rule out oxidation artifacts or moisture sensitivity .

Q. How can solvent-free synthesis improve the yield and purity of 2-tert-butylpyridine-N-oxide?

  • Methodological Answer :

  • Mechanochemical Approaches : Grind 2-tert-butylpyridine with solid oxidizing agents (e.g., urea-hydrogen peroxide complex) in a ball mill. This minimizes solvent waste and enhances reaction efficiency.
  • Optimization : Adjust milling time (e.g., 30–60 minutes) and stoichiometry (1:1.2 substrate-to-oxidizer ratio) to achieve >90% conversion. Monitor purity via HPLC .

Q. What are the challenges in functionalizing 2-tert-butylpyridine-N-oxide for applications in catalysis or medicinal chemistry?

  • Methodological Answer :

  • Steric Hindrance : The bulky tert-butyl group limits electrophilic substitution at the 2-position. Mitigate this by using directing groups (e.g., boronic acids in Suzuki coupling) or microwave-assisted reactions to enhance reactivity.
  • Redox Sensitivity : The N-oxide group may undergo reduction under catalytic hydrogenation. Use milder reducing agents (e.g., NaBH₄ in THF) or protect the N-oxide with temporary groups (e.g., silylation) .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting thermodynamic data (e.g., ΔH values) for 2-tert-butylpyridine-N-oxide obtained from different methods (calorimetry vs. computational models)?

  • Methodological Answer :

  • Error Analysis : Compare experimental uncertainties (e.g., ±5 kJ/mol in calorimetry) with computational approximations (e.g., DFT basis-set limitations).
  • Reference Standards : Cross-check with literature values for analogous N-oxides (e.g., pyridine-N-oxide derivatives) to identify systematic biases .

Stability and Reactivity

Q. What factors influence the stability of 2-tert-butylpyridine-N-oxide under ambient storage conditions?

  • Methodological Answer :

  • Moisture Sensitivity : Store in desiccated environments (e.g., argon-filled containers with molecular sieves) to prevent hydrolysis.
  • Light Sensitivity : UV exposure may degrade the N-oxide group. Use amber glassware and conduct stability studies under accelerated aging conditions (40°C/75% RH) .

Applications in Advanced Research

Q. How can 2-tert-butylpyridine-N-oxide serve as a ligand in transition-metal catalysis, and what are its advantages over other N-oxide ligands?

  • Methodological Answer :

  • Electronic Effects : The N-oxide group enhances metal-ligand electron donation, improving catalytic activity in oxidation reactions (e.g., epoxidation of alkenes).
  • Steric Tuning : The tert-butyl group provides steric bulk to stabilize low-coordinate metal centers, as demonstrated in palladium-catalyzed cross-couplings .

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